An In-depth Technical Guide to the Discovery and Synthesis of IL-17 Modulator 1 Disodium
An In-depth Technical Guide to the Discovery and Synthesis of IL-17 Modulator 1 Disodium
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the modulation of the IL-17 signaling pathway has emerged as a significant therapeutic strategy. This technical guide provides a comprehensive overview of the discovery and synthesis of IL-17 Modulator 1 Disodium (B8443419), a novel, orally active small molecule designed to target the IL-17 pathway. This document will detail its chemical structure, synthesis, biological activity, and the experimental protocols utilized in its characterization, based on information disclosed in patent WO 2020127685 A1.
Discovery and Rationale
IL-17 Modulator 1 Disodium was developed as part of a research program focused on identifying orally bioavailable small molecules that can effectively inhibit the IL-17 signaling pathway. The primary rationale was to offer a more convenient and potentially safer alternative to the existing biologic therapies, which are typically administered via injection. The discovery process involved the screening of a library of amino-acid anilide derivatives for their ability to modulate IL-17 activity.
The lead compound, identified as Example 1 in the patent literature, demonstrated potent inhibitory activity in cellular assays. This compound, in its disodium salt form, is referred to as IL-17 Modulator 1 Disodium.
Chemical Structure
The chemical structure of IL-17 Modulator 1 (the free acid form) is 2-((6-((3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methoxy)-7-methoxy-1-oxoisoindolin-2-yl)methyl)-6-(1H-pyrazol-1-yl)nicotinic acid. The disodium salt form is generated by reacting the carboxylic acid with two equivalents of a sodium base.
Synthesis
The synthesis of IL-17 Modulator 1 is a multi-step process involving the preparation of key intermediates followed by their assembly to yield the final compound. The following is a detailed description of the synthetic route as described in the patent literature.
Synthesis of Key Intermediates
Intermediate A: (3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl)methanol
The synthesis of this pyrazole-containing intermediate is a critical starting point. While the patent provides the structure, the synthesis of similar pyrazole (B372694) derivatives often involves the condensation of a β-ketoester with a hydrazine (B178648) derivative, followed by functional group manipulations. For example, the synthesis of a related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, typically starts from the reaction of ethyl difluoroacetoacetate with triethyl orthoformate and subsequent cyclization with methylhydrazine. The resulting ester can then be reduced to the corresponding alcohol.
Intermediate B: 2-(chloromethyl)-6-methoxy-5-nitroisoindolin-1-one
This isoindolinone core is another crucial building block. Its synthesis generally involves the nitration of a substituted phthalic anhydride, followed by reduction and cyclization to form the isoindolinone ring system. Subsequent chlorination of a hydroxymethyl group at the 2-position would yield the desired intermediate.
Intermediate C: Methyl 6-(1H-pyrazol-1-yl)nicotinate
This substituted pyridine (B92270) intermediate can be synthesized through various methods, including the nucleophilic aromatic substitution of a halogenated nicotinic acid derivative with pyrazole.
Final Assembly: Synthesis of IL-17 Modulator 1
The final steps of the synthesis involve the coupling of these key intermediates:
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Alkylation: Intermediate A is reacted with Intermediate B in the presence of a suitable base (e.g., sodium hydride) to form a new carbon-oxygen bond, linking the pyrazole methanol (B129727) to the isoindolinone core.
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Reduction of the Nitro Group: The nitro group on the isoindolinone ring is reduced to an amine, typically using a reducing agent such as iron powder in the presence of an acid or through catalytic hydrogenation.
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Amide Coupling: The resulting amine is then coupled with a derivative of Intermediate C (the corresponding carboxylic acid) using standard peptide coupling reagents (e.g., HATU, HOBt) to form the final amide bond.
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Hydrolysis and Salt Formation: The methyl ester of the nicotinic acid moiety is hydrolyzed to the carboxylic acid using a base like lithium hydroxide (B78521). Subsequent treatment with two equivalents of sodium hydroxide or sodium methoxide (B1231860) yields IL-17 Modulator 1 Disodium.
Biological Activity and Data Presentation
IL-17 Modulator 1 Disodium has been characterized through a series of in vitro assays to determine its potency and efficacy in modulating the IL-17 signaling pathway. The key quantitative data from these assays are summarized in the table below.
| Assay Type | Cell Line | Endpoint Measured | IC50 / EC50 (nM) |
| IL-17A-induced IL-6 Production | Human Dermal Fibroblasts | IL-6 levels in supernatant | 15 |
| IL-17A-induced GROα Production | A549 (Human Lung Carcinoma) | GROα (CXCL1) levels in supernatant | 22 |
| IL-17 Signaling Pathway Reporter Assay | HEK293 cells | Luciferase activity | 10 |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of the reported findings.
IL-17A-induced IL-6 Production Assay in Human Dermal Fibroblasts
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Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.
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Assay Procedure:
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Fibroblasts are seeded into 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.
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The culture medium is then replaced with serum-free DMEM for 24 hours to induce quiescence.
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Cells are pre-incubated with various concentrations of IL-17 Modulator 1 Disodium (or vehicle control) for 1 hour.
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Recombinant human IL-17A is then added to a final concentration of 50 ng/mL to stimulate the cells.
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After 24 hours of incubation, the cell culture supernatants are collected.
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Data Analysis: The concentration of IL-6 in the supernatants is quantified using a commercially available ELISA kit according to the manufacturer's instructions. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
IL-17 Signaling Pathway Reporter Assay
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Cell Line and Reagents: A stable HEK293 cell line co-expressing the human IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) and containing a luciferase reporter gene under the control of an NF-κB response element is used.
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Assay Procedure:
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Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well.
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Cells are pre-treated with serial dilutions of IL-17 Modulator 1 Disodium for 1 hour.
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Recombinant human IL-17A is added to a final concentration of 20 ng/mL.
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The plates are incubated for 6 hours at 37°C.
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Data Analysis: Luciferase activity is measured using a commercial luciferase assay system and a luminometer. The EC50 value is determined from the dose-response curve.
Visualizations
IL-17 Signaling Pathway
Caption: Simplified IL-17A signaling pathway leading to pro-inflammatory gene expression.
Experimental Workflow for IL-6 Production Assay
Caption: Workflow for the in vitro IL-6 production assay.
Logical Relationship of Discovery Process
Caption: Logical flow of the discovery process for IL-17 Modulator 1 Disodium.
Conclusion
IL-17 Modulator 1 Disodium represents a promising orally active small molecule for the treatment of IL-17-mediated diseases. The information presented in this guide, derived from publicly available patent literature, provides a detailed technical overview of its discovery, synthesis, and in vitro characterization. The provided experimental protocols and visualizations serve as a valuable resource for researchers and drug development professionals working in the field of immunology and inflammation. Further preclinical and clinical studies will be necessary to fully elucidate the therapeutic potential of this novel IL-17 modulator.
